2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C33H35N3O3S. This compound is notable for its unique structure, which includes a quinoline core, a benzothiazole moiety, and a nonyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with a benzothiazole derivative under specific conditions. The reaction often requires the use of catalysts such as L-proline and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline and benzothiazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The benzothiazole moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-1-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- 3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYLQUINOLINE
- N-(6-CHLOROBENZO[D]THIAZOL-2-YL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
What sets 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE apart is its unique combination of a quinoline core with a benzothiazole moiety and a long nonyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C33H35N3O3S |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C33H35N3O3S/c1-3-4-5-6-7-8-11-20-36-27-13-10-9-12-25(27)30(37)29(33(36)39)31(38)34-24-17-15-23(16-18-24)32-35-26-19-14-22(2)21-28(26)40-32/h9-10,12-19,21,37H,3-8,11,20H2,1-2H3,(H,34,38) |
InChI Key |
GVKIWPAGGHFEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
Origin of Product |
United States |
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